2,4,6-Trifluorophenylacetic acid
Overview
Description
2,4,6-Trifluorophenylacetic acid is a derivative of phenylacetic acid, characterized by the substitution of fluorine atoms at the 2-, 4-, and 6-positions on the phenyl ring. This compound is known for its high purity and is commonly used as a building block in the synthesis of various pharmaceuticals and agricultural chemicals .
Mechanism of Action
Target of Action
It is known that the compound has a significant impact on the respiratory system .
Biochemical Pathways
It is known that the compound has a significant impact on the respiratory system , suggesting that it may affect pathways related to respiratory function.
Result of Action
It is known that the compound has a significant impact on the respiratory system , suggesting that it may have effects at the molecular and cellular level within this system.
Biochemical Analysis
Biochemical Properties
2,4,6-Trifluorophenylacetic acid plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated organic compounds. It interacts with various enzymes and proteins, facilitating the formation of fluorinated derivatives that are valuable in medicinal chemistry and drug development. The compound’s interactions with enzymes such as cytochrome P450 can lead to the formation of hydroxylated metabolites, which are crucial for studying metabolic pathways and drug metabolism .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. The compound may act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, it can inhibit the activity of certain enzymes involved in fatty acid metabolism, leading to changes in lipid profiles within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of various degradation products. These degradation products can have distinct biochemical effects, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, this compound can induce toxic effects, such as liver damage and alterations in metabolic pathways. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. The compound can undergo hydroxylation, leading to the formation of hydroxylated metabolites that are further processed through phase II metabolic reactions, such as glucuronidation and sulfation. These metabolic pathways are essential for the detoxification and excretion of the compound from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. This selective distribution is crucial for its biochemical effects, as it ensures that the compound reaches its target sites within cells .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can influence its activity and function. The compound may be localized to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can interact with key enzymes and proteins involved in metabolic processes. Post-translational modifications, such as phosphorylation, can also affect the subcellular localization of this compound, directing it to specific compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trifluorophenylacetic acid typically involves the reaction of 2,4,6-trifluorobenzene with chloroacetic acid under basic conditions. The reaction is catalyzed by a base such as sodium hydroxide, leading to the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-step processes. One common method includes the reaction of 2,4,6-trifluoronitrobenzene with diethyl malonate, followed by hydrolysis, acidification, and decarboxylation to yield the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trifluorophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It readily couples with amines, catalyzed by N-hydroxysuccinimide and N,N’-diisopropylcarbodiimide.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Coupling Reactions: N-hydroxysuccinimide and N,N’-diisopropylcarbodiimide are typical catalysts.
Major Products Formed
Substitution Reactions: Products vary depending on the substituent introduced.
Coupling Reactions: Formation of amide bonds, leading to the synthesis of more complex molecules.
Scientific Research Applications
2,4,6-Trifluorophenylacetic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of various organic compounds.
Biology: Used in the preparation of glucosamine-based supramolecular nanotubes for cell therapy.
Medicine: Employed in the synthesis of active pharmaceutical ingredients (APIs) and drug discovery.
Industry: Utilized in the production of agricultural fungicides and other agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trifluorophenylacetic acid: Similar structure but with fluorine substitutions at different positions.
2,3,6-Trifluorophenylacetic acid: Another isomer with different substitution patterns.
Uniqueness
2,4,6-Trifluorophenylacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals that require precise structural configurations .
Properties
IUPAC Name |
2-(2,4,6-trifluorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEKZFHYZPHNKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380724 | |
Record name | 2,4,6-Trifluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209991-63-9 | |
Record name | 2,4,6-Trifluorobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209991-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trifluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4,6-trifluorophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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